molecular formula C12H11ClO3 B3166357 Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate CAS No. 910471-57-7

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Cat. No.: B3166357
CAS No.: 910471-57-7
M. Wt: 238.66 g/mol
InChI Key: MNMKWCPLHQYQLU-JXMROGBWSA-N
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Description

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzylidene and oxobutanoate, characterized by the presence of a chlorobenzylidene group attached to a methyl oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate typically involves the condensation reaction between 2-chlorobenzaldehyde and methyl acetoacetate. The reaction is catalyzed by a base, such as sodium ethoxide or potassium tert-butoxide, and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxobutanoate moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxybenzylidene)-3-oxobutanoate
  • Methyl 2-(2-fluorobenzylidene)-3-oxobutanoate
  • Methyl 2-(2-bromobenzylidene)-3-oxobutanoate

Uniqueness

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is unique due to the presence of the chlorine atom in the benzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, selectivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKWCPLHQYQLU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

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